Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of an ethyl ester group, a quinoline ring, and an iodophenyl substituent. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. This reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For instance, the reaction between 2-amino-5-iodobenzophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Hydrolysis Products: Quinoline-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is primarily related to its ability to interact with biological targets through its quinoline and iodophenyl moieties. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl substituent instead of iodine.
Uniqueness: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and enhance the compound’s reactivity in various chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-iodophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJZAPLWGKCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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